4-azonan-1-ylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-azonan-1-ylpyrimidine-5-carboxylic acid, also known as ZD6474, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. The dual inhibition of these receptors makes it an attractive candidate for cancer therapy.
Mecanismo De Acción
4-azonan-1-ylpyrimidine-5-carboxylic acid inhibits the activity of VEGFR and EGFR tyrosine kinases, which are involved in the growth and survival of cancer cells. By blocking these receptors, 4-azonan-1-ylpyrimidine-5-carboxylic acid prevents the activation of downstream signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-azonan-1-ylpyrimidine-5-carboxylic acid has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation, induces apoptosis, and reduces tumor angiogenesis. It also has anti-inflammatory effects and can inhibit the production of cytokines and chemokines that promote tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-azonan-1-ylpyrimidine-5-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, it also has limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has off-target effects on other kinases, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-azonan-1-ylpyrimidine-5-carboxylic acid. One area of research is the development of new formulations that can improve its solubility and bioavailability. Another area is the identification of biomarkers that can predict response to 4-azonan-1-ylpyrimidine-5-carboxylic acid therapy. Finally, there is a need for further clinical trials to evaluate its efficacy in different cancer types and in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of 4-azonan-1-ylpyrimidine-5-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloro-6-iodopyrimidine with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 4-iodo-6-(1,4-diazabicyclo[2.2.2]octan-1-yl)pyrimidine. This intermediate is then reacted with 4-aminopiperidine to form 4-(4-aminopiperidin-1-yl)-6-iodo-pyrimidine. The final step involves the reaction of this intermediate with ethyl 2-chloro-4-(2-furyl)-3-oxobutanoate to form 4-azonan-1-ylpyrimidine-5-carboxylic acid.
Aplicaciones Científicas De Investigación
4-azonan-1-ylpyrimidine-5-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In preclinical studies, it has been shown to inhibit tumor growth in a variety of cancer types, including lung, breast, and prostate cancer. In clinical trials, it has been evaluated as a monotherapy and in combination with other anticancer agents.
Propiedades
IUPAC Name |
4-(azonan-1-yl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(18)11-9-14-10-15-12(11)16-7-5-3-1-2-4-6-8-16/h9-10H,1-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJYCSZPBHIEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCN(CCC1)C2=NC=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azonan-1-ylpyrimidine-5-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.